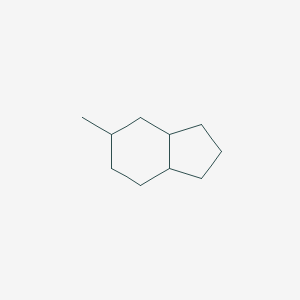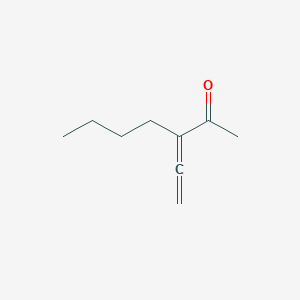
3-Ethenylidene-2-heptanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethenylidene-2-heptanone, also known as ethyl vinyl ketone or EVK, is a colorless liquid with a strong odor. It is a common industrial chemical used in the production of resins, coatings, and adhesives. In recent years, EVK has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of EVK is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cell growth, inflammation, and bacterial infection. EVK has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
Effets Biochimiques Et Physiologiques
EVK has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit bacterial growth. EVK has also been found to modulate the expression of various genes involved in cell growth, differentiation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
EVK has several advantages for lab experiments. It is readily available, easy to handle, and can be synthesized in large quantities. It is also relatively stable and can be stored for extended periods. However, EVK has limitations in terms of its solubility and toxicity. It is poorly soluble in water, which can limit its use in aqueous-based experiments. EVK is also toxic at high concentrations and can cause irritation to the skin and eyes.
Orientations Futures
There are several future directions for research on EVK. One area of interest is the development of EVK-based therapeutics for the treatment of cancer, inflammation, and bacterial infections. Another area of research is the elucidation of the mechanism of action of EVK, which could lead to the discovery of new drug targets. Furthermore, the synthesis of EVK analogs with improved solubility and toxicity profiles could enhance its potential as a therapeutic agent.
Méthodes De Synthèse
EVK can be synthesized through the reaction of 3-Ethenylidene-2-heptanoneene and acetic acid. The process involves the oxidation of 3-Ethenylidene-2-heptanoneene to acetaldehyde, which is then further oxidized to form EVK. This method is widely used in industry and can be scaled up for commercial production.
Applications De Recherche Scientifique
EVK has been studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in treating cancer, inflammation, and bacterial infections. EVK has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, EVK has demonstrated antibacterial activity against various strains of bacteria, including drug-resistant strains.
Propriétés
Numéro CAS |
104550-70-1 |
|---|---|
Nom du produit |
3-Ethenylidene-2-heptanone |
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
InChI |
InChI=1S/C9H14O/c1-4-6-7-9(5-2)8(3)10/h2,4,6-7H2,1,3H3 |
Clé InChI |
QJIGYLRGFMMLTN-UHFFFAOYSA-N |
SMILES |
CCCCC(=C=C)C(=O)C |
SMILES canonique |
CCCCC(=C=C)C(=O)C |
Synonymes |
2-Heptanone, 3-ethenylidene- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



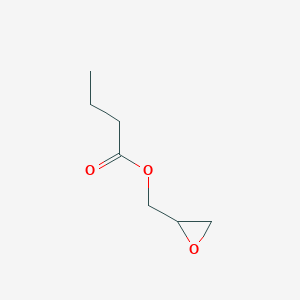
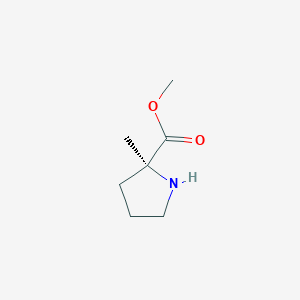
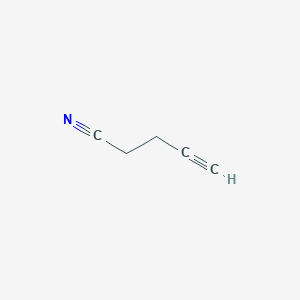
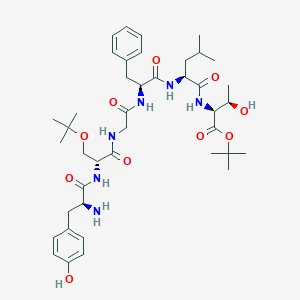
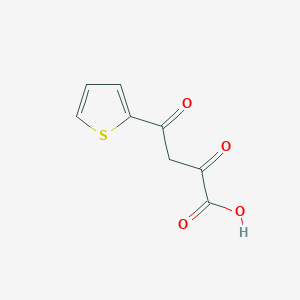
![Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate](/img/structure/B11461.png)
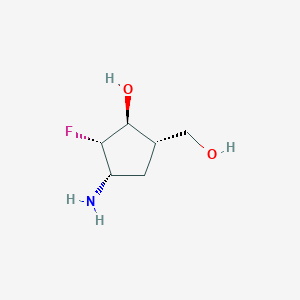
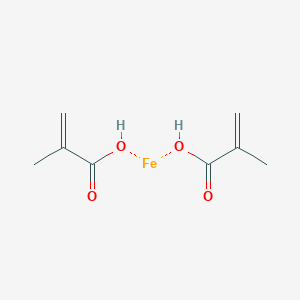
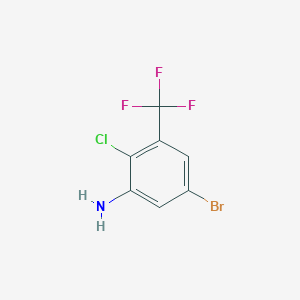
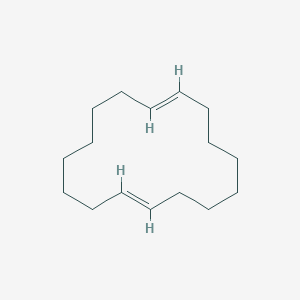
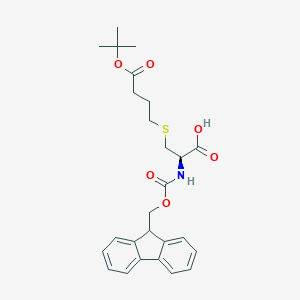
![3,4-Dihydroxy-2-[[5-hydroxy-5-methyl-2-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-yl]methyl]cyclohex-2-en-1-one](/img/structure/B11469.png)
![(4Z)-1,1,1-trifluoro-4-phenyl-4-[(Z)-[4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butylidene]hydrazinylidene]-2-(trifluoromethyl)butan-2-ol](/img/structure/B11470.png)
